2,2-Difluoro-2-(p-tolyl)ethanol

Übersicht

Beschreibung

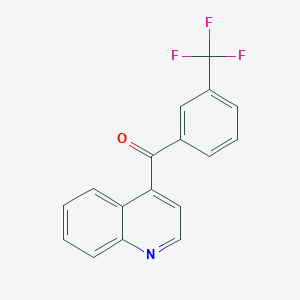

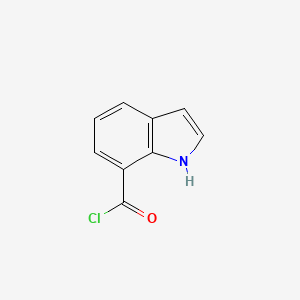

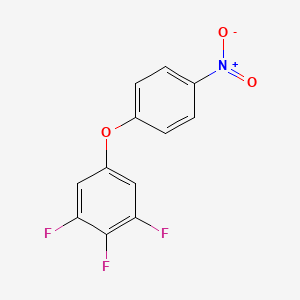

“2,2-Difluoro-2-(p-tolyl)ethanol” is a chemical compound with the molecular formula C9H10F2O and a molecular weight of 172.17 g/mol. It is used as a chemical intermediate and has wide applications in medicine and fluoropolymers .

Physical And Chemical Properties Analysis

The physical and chemical properties of a closely related compound, “2,2-Difluoro-2-(p-tolyl)acetic acid”, are available . It has a density of 1.3±0.1 g/cm³, a boiling point of 272.8±35.0 °C at 760 mmHg, and a flash point of 118.8±25.9 °C . It’s worth noting that the properties of “2,2-Difluoro-2-(p-tolyl)ethanol” may be similar but not identical due to the difference in functional groups.Wissenschaftliche Forschungsanwendungen

Biosensor Development

2,2-Difluoro-2-(p-tolyl)ethanol plays a role in the development of biosensors. A study reported a novel sensing platform for ethanol quantification using polyfluorene-g-poly(ethylene glycol) and multiwalled carbon nanotubes, demonstrating its potential in biosensor applications (Bekmezci et al., 2020).

Hydrogenation and Hydrogenolysis Research

Research on hydrogenation and hydrogenolysis of ethyl p-tolyl ether over platinum metal catalysts has shown the formation of various intermediates, contributing to the understanding of chemical reactions in this domain (Nishimura et al., 1972).

Chemical Synthesis

The compound is used in the synthesis of carboxylic and phosphoric esters, showcasing its utility in organic synthesis and chemical transformations (Mitsunobu & Eguchi, 1971).

Polypeptide Research

In polypeptide research, 2,2-Difluoro-2-(p-tolyl)ethanol is involved in the synthesis of ionic polypeptides with p-tolyl pendants, contributing to advancements in polymer chemistry (Li et al., 2017).

Atmospheric Chemistry

Studies in atmospheric chemistry have included perfluorinated chemicals similar to 2,2-Difluoro-2-(p-tolyl)ethanol, adding to the understanding of chemical transport and interaction in the environment (Shoeib et al., 2006).

Protecting Group in Organic Synthesis

This compound has been utilized in the development of new protecting groups in organic synthesis, illustrating its versatility in chemical reactions (Golkowski & Ziegler, 2011).

Solvolysis Studies

Research on solvolysis of secondary and tertiary alkyl sulfonates in fluorinated alcohols, including derivatives of 2,2-Difluoro-2-(p-tolyl)ethanol, provides insights into reaction mechanisms in organic chemistry (Bentley et al., 1981).

Viscometric Studies

Viscometric studies of derivatives of this compound in ethanol-water mixtures contribute to understanding solute-solvent interactions, important in pharmacodynamics (Tayade & Meshram, 2017).

Protecting Group for Carboxylic Acids

2,2-Difluoro-2-(p-tolyl)ethanol acts as a protecting group for carboxylic acids, aiding in the synthesis of complex organic molecules (Elladiou & Patrickios, 2012).

Educational Research

It is used in educational research to teach the societal dimensions of chemistry, particularly in the context of bioethanol usage (Feierabend & Eilks, 2011).

Photoluminescence Studies

The compound is involved in studies exploring the photoluminescence of porous silicon, highlighting its significance in material science research (Ohmukai et al., 2001).

Copper Complex Synthesis

It plays a role in the synthesis of copper complexes, contributing to advancements in coordination chemistry (Bray et al., 2008).

Eigenschaften

IUPAC Name |

2,2-difluoro-2-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-7-2-4-8(5-3-7)9(10,11)6-12/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUMNZLGOXQCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(p-tolyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)